4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
Description
4-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine (CAS RN: 339017-82-2) is a pyrimidine-morpholine hybrid compound with a molecular formula of C₁₆H₁₇Cl₂N₃OS and an average molecular weight of 370.292 g/mol . Its structure features:
- A 6-methylpyrimidine core substituted at the 4-position with a morpholine ring.
This compound is classified as a chemical intermediate, with applications in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-11-8-15(21-4-6-22-7-5-21)20-16(19-11)23-10-12-2-3-13(17)9-14(12)18/h2-3,8-9H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCSFEMNYLPWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 6-methyl-4-chloropyrimidine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Trends :
- Halogenation: The target compound’s dichlorophenyl group increases electronegativity and metabolic stability compared to mono-chlorinated (e.g., ) or non-halogenated analogs (e.g., ).
- Substituent Position : The 6-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like methylsulfanylmethyl in .
Functional and Pharmacological Comparison
Physicochemical Properties
- Solubility : The dichlorophenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar pyridinyl (e.g., ) or morpholine-extended systems.
- pKa : Analogs with pyridinyl groups (e.g., , pKa ~3.51) exhibit lower basicity than morpholine-containing compounds, influencing bioavailability .
Biological Activity
The compound 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.8 g/mol. The structure features a morpholine ring linked to a pyrimidine moiety, which is further substituted with a dichlorophenyl group and a sulfanyl group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19Cl2N3S2 |
| Molecular Weight | 427.8 g/mol |
| CAS Number | 339278-81-8 |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that pyrimidine derivatives, including those related to our compound, exhibit significant antitumor properties. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell walls or interfering with metabolic pathways .
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity towards COX-2 over COX-1 is particularly desirable for reducing side effects associated with non-selective NSAIDs .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following points summarize key findings:
- Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's lipophilicity and biological activity.
- Morpholine Ring : This moiety may contribute to improved solubility and bioavailability, facilitating better interaction with biological targets.
- Sulfanyl Group : Known for enhancing reactivity, this group may play a critical role in the compound's mechanism of action against pathogens or cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Significant inhibition of cancer cell lines |
| Antimicrobial | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study 1: Antitumor Evaluation
In one study, a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential .
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating potent antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
